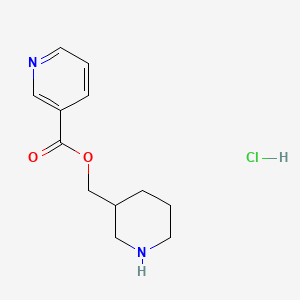

3-Piperidinylmethyl nicotinate hydrochloride

概要

説明

3-Piperidinylmethyl nicotinate hydrochloride: is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is a derivative of nicotinic acid and piperidine, which are both significant in various chemical and pharmaceutical applications. The compound is typically used in scientific research due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylmethyl nicotinate hydrochloride involves the reaction of nicotinic acid with piperidine under specific conditions. One common method includes the esterification of nicotinic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

化学反応の分析

Types of Reactions: 3-Piperidinylmethyl nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nicotinic acid derivatives.

Reduction: Reduced forms of the ester or amide derivatives.

Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

3-Piperidinylmethyl nicotinate hydrochloride has been identified as a promising candidate for developing new therapeutic agents. Its structure allows it to interact with biological targets effectively, particularly in the context of protein kinase inhibition.

- Protein Kinase Inhibition : The compound has shown efficacy as an inhibitor of various protein kinases, including GSK-3 (Glycogen Synthase Kinase 3) and Aurora-2. These kinases are implicated in several diseases, including cancer and diabetes. Inhibition of GSK-3 can lead to increased glycogen synthesis and glucose uptake, which is particularly beneficial in treating type II diabetes where insulin response is impaired .

Therapeutic Applications

The therapeutic potential of this compound spans several diseases:

- Cancer Treatment : The compound's ability to inhibit GSK-3 and Aurora-2 makes it a candidate for cancer therapy. By modulating signaling pathways involved in cell proliferation and survival, it may help in reducing tumor growth and improving patient outcomes .

- Diabetes Management : As an inhibitor of GSK-3, this compound could enhance insulin signaling pathways, potentially leading to better management of blood glucose levels in diabetic patients .

- Neurodegenerative Diseases : There is emerging evidence suggesting that GSK-3 inhibition may also play a role in treating neurodegenerative diseases like Alzheimer's disease. By modulating neuroinflammatory responses and tau phosphorylation, this compound may provide therapeutic benefits .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. These studies indicate that the compound is well-tolerated at therapeutic doses and exhibits a favorable profile for further development .

- Case Studies : Clinical case studies have highlighted the potential benefits of using this compound in combination therapies for cancer and diabetes, suggesting improved outcomes compared to standard treatments alone .

Data Table on Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of GSK-3 and Aurora-2 | Reduced tumor growth |

| Diabetes Management | Enhanced insulin signaling | Improved blood glucose control |

| Neurodegenerative Diseases | Modulation of tau phosphorylation | Potential delay in disease progression |

作用機序

The mechanism of action of 3-Piperidinylmethyl nicotinate hydrochloride involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity .

類似化合物との比較

Nicotinic Acid: Known for its lipid-lowering effects and used in the treatment of hyperlipidemia.

Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.

Methyl Nicotinate: Used topically for its vasodilatory effects.

Uniqueness: 3-Piperidinylmethyl nicotinate hydrochloride is unique due to its combined structure of nicotinic acid and piperidine. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, providing unique opportunities for scientific exploration .

生物活性

3-Piperidinylmethyl nicotinate hydrochloride, a derivative of nicotinic acid with a piperidine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN2O

- Molecular Weight : Approximately 270.755 g/mol

- Structure : The compound features a piperidine ring attached to a nicotinate group, which is critical for its biological activities.

Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system. Its mechanisms include:

- Cholinergic Modulation : This compound may enhance cholinergic signaling, which is crucial for cognitive functions and memory enhancement.

- Dopaminergic Activity : It shows potential in modulating dopaminergic pathways, which could be beneficial in treating neurological disorders such as Parkinson's disease.

- Vasodilation Effects : Similar to other nicotinic acid derivatives, it may induce vasodilation, improving blood flow and potentially aiding in cardiovascular health.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential to inhibit cancer cell proliferation through modulation of apoptosis. |

| Neuroprotective | May protect neurons from damage in neurodegenerative diseases. |

| Anti-inflammatory | Reduces inflammation by modulating cytokine release. |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

- Anticancer Properties : In vitro studies showed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the activation of caspase pathways .

- Vasodilatory Effects : Clinical trials indicated that topical application resulted in enhanced local blood flow, attributed to its vasodilatory properties mediated by prostaglandin release .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other piperidine derivatives suggest varied pharmacological profiles:

| Compound Name | Structural Features | Unique Pharmacological Effects |

|---|---|---|

| 2-(2-Piperidinyl)ethyl nicotinate | Different piperidine position | Distinct receptor interactions |

| 2-(4-Piperidinyl)ethyl nicotinate | Variation in piperidine position | Potentially different therapeutic applications |

| 3-Piperidinyl nicotinate hydrochloride | Focused on dopaminergic activity | Enhanced cognitive benefits |

特性

IUPAC Name |

piperidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;/h2,4,6,8,10,13H,1,3,5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNDEOQADVYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。